ALK5 Inhibitor II (hydrochloride)

Description

Overview of Activin Receptor-like Kinase 5 (ALK5) and its Role in Biological Systems

Activin Receptor-like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor I (TGFβR1), is a crucial transmembrane serine/threonine kinase. sinobiological.com It acts as a type I receptor for the Transforming Growth Factor-beta (TGF-β) superfamily of ligands, including TGF-β1, TGF-β2, and TGF-β3. sinobiological.comnih.gov The binding of a TGF-β ligand to its type II receptor (TGFBR2) triggers the recruitment and phosphorylation of ALK5. sinobiological.compatsnap.com This activation of ALK5 initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins, specifically SMAD2 and SMAD3. patsnap.comcaptivatebio.com These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of numerous target genes. patsnap.com

This signaling pathway governs a wide array of fundamental biological processes, including cell growth, differentiation, apoptosis, immune response, and extracellular matrix production. sinobiological.compatsnap.com Consequently, aberrant TGF-β/ALK5 signaling is implicated in a variety of pathological conditions, such as cancer, fibrosis, and cardiovascular diseases. patsnap.com In the context of cancer, TGF-β signaling can have a dual role, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. patsnap.com In fibrotic diseases, excessive TGF-β signaling leads to the overproduction of extracellular matrix components, resulting in tissue scarring and organ dysfunction. patsnap.com

Significance of ALK5 Inhibition as a Research Modality

The central role of the ALK5 pathway in cellular regulation makes its inhibition a valuable research strategy. By blocking the kinase activity of ALK5, researchers can effectively shut down the TGF-β signaling cascade, thereby preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent gene transcription. patsnap.com This targeted inhibition allows for the precise investigation of the roles of TGF-β signaling in various biological and pathological processes.

In cancer research, ALK5 inhibitors are being explored to counteract the pro-tumorigenic effects of TGF-β, potentially slowing cancer progression and metastasis. patsnap.comacs.org In studies of fibrosis, these inhibitors show promise in reducing the formation of fibrotic tissue. patsnap.com Furthermore, the inhibition of ALK5 is a key technique in the field of regenerative medicine and stem cell research. It has been instrumental in developing protocols for the differentiation of pluripotent stem cells into various cell types and, most notably, in the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.govbpsbioscience.com

Properties

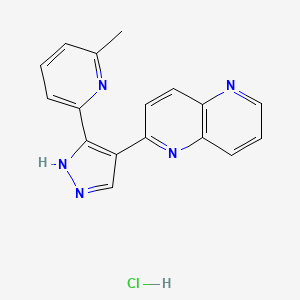

Molecular Formula |

C17H14ClN5 |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine;hydrochloride |

InChI |

InChI=1S/C17H13N5.ClH/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14;/h2-10H,1H3,(H,19,22);1H |

InChI Key |

ZKLHJSQURWMEIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4.Cl |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine, monohydrochloride |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action As a Research Tool

Selective Inhibition of ALK5 Kinase Activity

ALK5 Inhibitor II exerts its effects through a direct and selective interaction with the ALK5 kinase, leading to the suppression of its catalytic function. This inhibition is achieved through a two-pronged mechanism: competitive binding to the ATP pocket and the subsequent prevention of autophosphorylation, a critical step for kinase activation.

ATP-Competitive Binding Site Interaction within the Kinase Domain

ALK5 Inhibitor II functions as an ATP-competitive inhibitor, meaning it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the ALK5 receptor. cellgs.comsigmaaldrich.comscbt.com This naphthyridinyl pyrazolo compound has demonstrated high affinity for the ATP binding site of ALK5, with a reported IC₅₀ value for binding of 23 nM in HepG2 cells. cellgs.comsigmaaldrich.comsapphirebioscience.comselleckchem.com Crystallographic studies have revealed that the 1,5-naphthyridine (B1222797) core of the inhibitor interacts with the backbone amide of His-283 within the kinase domain. apexbt.com This reversible binding event physically obstructs the access of ATP to its binding pocket, thereby preventing the transfer of the gamma-phosphate group from ATP to substrate proteins, a fundamental step in kinase-mediated signaling.

Inhibition of ALK5 Autophosphorylation

A crucial event in the activation of the ALK5 kinase, following ligand binding and heterodimerization with the TGF-β type II receptor, is its autophosphorylation. patsnap.comnih.gov This process involves the phosphorylation of specific serine and threonine residues within the kinase's activation loop, leading to a conformational change that fully activates its catalytic function. ALK5 Inhibitor II potently inhibits this autophosphorylation step. scbt.com In cell-free assays, it has been shown to inhibit ALK5 autophosphorylation with a very low IC₅₀ value of 4 nM. cellgs.comsigmaaldrich.comsapphirebioscience.comselleckchem.com By preventing autophosphorylation, the inhibitor effectively locks the ALK5 kinase in an inactive state, thus blocking the initiation of the downstream signaling cascade. patsnap.com

Downstream Signaling Pathway Modulation

The inhibition of ALK5 kinase activity by ALK5 Inhibitor II has profound effects on the downstream signaling events mediated by the TGF-β pathway. These effects are primarily characterized by the disruption of the canonical Smad signaling pathway and the subsequent attenuation of TGF-β responsive gene transcription.

Disruption of Smad2/3 Phosphorylation and Nuclear Translocation

Upon activation, ALK5 phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. patsnap.comnih.gov This phosphorylation event is a critical step that enables the R-Smads to form a complex with the common-partner Smad, Smad4. This heteromeric Smad complex then translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. patsnap.com ALK5 Inhibitor II effectively disrupts this process by preventing the initial phosphorylation of Smad2 and Smad3. patsnap.comnih.gov By blocking ALK5's kinase activity, the inhibitor prevents the signal from being transduced to the Smad proteins, thereby inhibiting their activation and subsequent nuclear translocation. nih.gov This disruption of the Smad2/3 signaling axis is a key mechanism by which ALK5 Inhibitor II modulates cellular responses to TGF-β.

Attenuation of TGF-β Responsive Gene Transcription (e.g., PAI-1)

Kinase Selectivity Profile in Research Contexts

A critical aspect of a chemical inhibitor for its use as a research tool is its selectivity for the intended target over other related proteins, particularly other kinases. ALK5 Inhibitor II exhibits a favorable selectivity profile. While it potently inhibits ALK5, it shows significantly less activity against a panel of other closely related kinases. sigmaaldrich.com For instance, its inhibitory activity against kinases such as p38 MAPK and GSK3 is reported to have IC₅₀ values greater than 16 µM, indicating a high degree of selectivity for ALK5. apexbt.combertin-bioreagent.comcaymanchem.com This selectivity is crucial for ensuring that the observed biological effects are indeed due to the inhibition of the TGF-β/ALK5 pathway and not off-target effects on other signaling cascades.

| Feature | IC₅₀ Value | Cell/Assay Type |

| ALK5 Binding | 23 nM | HepG2 cells |

| ALK5 Autophosphorylation | 4 nM | Cell-free assay |

| TGF-β Cellular Assay | 18 nM | HepG2 cells |

| p38 MAPK & GSK3 Inhibition | >16 µM | Kinase panel |

Specificity Against Related Kinases (e.g., p38 MAPK, GSK3)

A key attribute of a chemical probe for research is its specificity for the intended target over other related proteins, such as other kinases. ALK5 Inhibitor II has been demonstrated to be highly selective for ALK5. apexbt.com When evaluated against a panel of nine related kinases, including p38 mitogen-activated protein kinase (MAPK) and glycogen (B147801) synthase kinase 3 (GSK3), the inhibitor showed significantly less potent activity. caymanchem.combertin-bioreagent.comapexbt.com The reported half-maximal inhibitory concentration (IC50) values against these other kinases were found to be greater than 16 μM, indicating a high degree of selectivity for ALK5. caymanchem.comabmole.comrndsystems.combertin-bioreagent.comapexbt.com This selectivity is critical for ensuring that observed biological effects in research settings can be confidently attributed to the inhibition of the ALK5 pathway.

Specificity of ALK5 Inhibitor II Against Related Kinases

| Kinase | IC50 (μM) | Reference |

|---|---|---|

| p38 MAPK | > 16 | caymanchem.comabmole.comrndsystems.com |

| GSK3 | > 16 | caymanchem.comabmole.comrndsystems.com |

| JNK1 | > 16 | abmole.comrndsystems.com |

Comparative Selectivity with Other ALK5 Inhibitors in Research

In the landscape of TGF-β signaling research, numerous small molecule inhibitors targeting ALK5 have been developed. nih.govacs.org Comparing the selectivity profile of ALK5 Inhibitor II to these other compounds is essential for researchers when selecting the most appropriate tool for their specific experimental needs. The potency of ALK5 Inhibitor II, with an IC50 of 4 nM for autophosphorylation, is comparable to or greater than many other known ALK5 inhibitors. caymanchem.comselleckchem.com For instance, SB431542, a widely used ALK5 inhibitor, has a reported IC50 of 94 nM. selleckchem.com Other inhibitors like GW788388 and SD-208 have IC50 values of 18 nM and 48 nM, respectively. selleckchem.com However, some compounds such as R-268712 and TP0427736 exhibit slightly higher potency with IC50 values of 2.5 nM and 2.72 nM, respectively. selleckchem.com The selectivity of these inhibitors against other kinases, particularly other TGF-β receptor family members like ALK1-4, ALK6, and ALK7, is a critical differentiating factor. selleckchem.com

Comparative Selectivity of ALK5 Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

|---|---|---|---|

| R-268712 | ALK5 | 2.5 | selleckchem.com |

| TP0427736 | ALK5 | 2.72 | selleckchem.com |

| ALK5 Inhibitor II (RepSox) | ALK5 (autophosphorylation) | 4 | medchemexpress.comcaymanchem.comselleckchem.com |

| A-83-01 | ALK5 | 12 | selleckchem.com |

| SB525334 | ALK5 | 14.3 | selleckchem.com |

| GW788388 | ALK5 | 18 | selleckchem.com |

| BIBF-0775 | ALK5 | 34 | selleckchem.com |

| SB505124 | ALK5 | 47 | selleckchem.com |

| SD-208 | ALK5 | 48 | selleckchem.com |

| Galunisertib (LY2157299) | TβRI | 56 | selleckchem.com |

| LY364947 | TGFβR-I | 59 | selleckchem.com |

| SB431542 | ALK5 | 94 | selleckchem.com |

Applications in Cellular and Molecular Biology Research

Stem Cell Biology and Reprogramming Studies

ALK5 Inhibitor II has emerged as a significant small molecule in the manipulation of cell fate, primarily through its influence on pluripotency and cellular reprogramming.

The inhibition of the TGF-β pathway by ALK5 Inhibitor II has been shown to enhance both the efficiency and kinetics of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). nih.gov This effect is most pronounced during the initial stages of iPSC induction, where the inhibitor works cooperatively with reprogramming factors. nih.gov

A pivotal application of ALK5 Inhibitor II is its ability to functionally replace core transcription factors required for iPSC generation. cellgs.comlabclinics.com Research has demonstrated that by inhibiting the ALK5 kinase, the compound can replace the need for exogenous expression of the transcription factor Sox2 during the reprogramming of fibroblasts. caymanchem.comnih.gov This finding was significant as it reduced the number of genetic factors required for creating iPSCs. nih.gov Further studies revealed that ALK5 inhibitor could also replace the role of another reprogramming factor, c-Myc, although it could not replace both Sox2 and c-Myc simultaneously, indicating a distinct mechanism of action. nih.gov The replacement of Sox2 is achieved through the specific inhibition of the TGF-β signaling pathway. nih.gov

The mechanism by which ALK5 Inhibitor II replaces Sox2 is directly linked to its ability to induce the expression of another critical pluripotency factor, Nanog. caymanchem.comnih.gov Inhibition of the TGF-β pathway in partially reprogrammed cells leads to a sustained transcription of Nanog. nih.gov This upregulation of endogenous Nanog is sufficient to complete the reprogramming process in the absence of transgenic Sox2. caymanchem.comnih.gov This discovery highlighted that blocking TGF-β signaling is a key step that enables the induction of essential pluripotency-related transcription factors. nih.gov

| Application | Key Finding | Mechanism | Cell Type | Source |

|---|---|---|---|---|

| iPSC Reprogramming | Replaces the requirement for the transcription factor Sox2. | Inhibition of TGF-β receptor I (ALK5) signaling. | Mouse Embryonic Fibroblasts (MEFs) | caymanchem.comnih.govnih.gov |

| Pluripotency Induction | Induces and sustains the transcription of the pluripotency factor Nanog. | Downstream effect of ALK5 inhibition, bypassing the need for Sox2. | Partially reprogrammed intermediate cells | nih.gov |

| Reprogramming Enhancement | Increases the efficiency and kinetics of iPSC generation. | Acts cooperatively with Oct4, Klf4, and c-Myc during induction. | Mouse Embryonic Fibroblasts (MEFs) | nih.gov |

Beyond establishing pluripotency, ALK5 Inhibitor II is utilized in protocols for the directed differentiation of stem cells into specific, functional cell types.

ALK5 Inhibitor II is a component of small molecule cocktails used to generate functional pancreatic β-cells from human pluripotent stem cells. wustl.edu In detailed, multi-stage protocols, the inhibitor is introduced during the endocrine induction and specification stages to guide pancreatic progenitor cells toward a mature, insulin-producing phenotype. wustl.edu Furthermore, ALK5 Inhibitor II has been shown to not only aid in the initial differentiation but also to reverse β-cell de-differentiation. nih.gov It can restore the expression of key β-cell transcription factors in cells from diabetic models and protect them from stress-induced loss of function. nih.gov

The compound is also employed in the direct conversion of somatic cells into neurons, a process known as transdifferentiation. stemcell.com ALK5 Inhibitor II, in combination with other small molecules, facilitates the direct lineage reprogramming of fibroblasts into mature, functional neurons. stemcell.com This chemical-based approach provides a transgene-free method for generating neuronal cells. nih.gov The principle relies on using a cocktail of small molecules to guide fibroblasts to exit their lineage and adopt a neuronal fate, ultimately exhibiting mature firing patterns and forming functional synapses. nih.gov

| Application | Starting Cell Type | Target Cell Type | Role of ALK5 Inhibitor II | Key Outcome | Source |

|---|---|---|---|---|---|

| Pancreatic Differentiation | Human Pluripotent Stem Cells / Pancreatic Progenitors | Insulin-Producing β-Cells | Component of a cocktail for endocrine induction and specification. | Generation of functional SC-β cells that secrete insulin. | wustl.edu |

| β-Cell Re-differentiation | De-differentiated β-Cells | Mature β-Cells | Induces expression of mature β-cell transcription factors. | Reverses de-differentiation and restores β-cell identity. | nih.gov |

| Neuronal Transdifferentiation | Human Fibroblasts | Functional Neurons | Component of a small molecule cocktail for direct lineage conversion. | Efficient, transgene-free reprogramming into mature neurons. | stemcell.comnih.gov |

Directed Differentiation Methodologies

Adipogenesis Induction in Murine Embryonic Fibroblasts (MEFs)

ALK5 Inhibitor II, a selective inhibitor of the TGF-β type I receptor (ALK5), has been identified as a molecule capable of inducing adipogenesis in murine embryonic fibroblasts (MEFs). nih.gov The transforming growth factor-beta (TGF-β) signaling pathway, which ALK5 is a crucial component of, typically plays an inhibitory role in the differentiation of preadipocytes into mature adipocytes. By blocking the ALK5 receptor, the inhibitor effectively removes this suppressive signal, thereby permitting and promoting the adipogenic differentiation process in these embryonic fibroblast cells. nih.gov This characteristic highlights the compound's utility in studying the molecular switches that govern cell fate decisions, specifically the commitment to the adipocyte lineage.

Effects on Mesenchymal Stem Cell Differentiation Pathways (e.g., Chondrogenic)

The role of ALK5 in mesenchymal stem cell (MSC) differentiation is complex, particularly in the context of chondrogenesis (cartilage formation). The TGF-β signaling pathway is essential for initiating the chondrogenic differentiation of MSCs. nih.gov Research on human bone marrow-derived MSCs (BMSCs) demonstrates that both ALK5 and another TGF-β receptor, ALK1, are required for this process to occur efficiently. nih.gov

Studies have shown that the downregulation of ALK5 expression in BMSCs leads to a potent inhibition of TGF-β-induced chondrogenesis. nih.gov This indicates that while ALK5 inhibitors can block certain cellular processes, their effect on chondrogenesis is inhibitory, underscoring the necessity of ALK5 signaling for cartilage matrix formation from stem cell precursors. nih.gov However, in the context of deriving MSC-like cells from human embryonic stem cells (ESCs), ALK5 inhibitors have been used to efficiently generate a population of cells with a high capacity for forming cartilage. nih.gov This suggests that the stage of cell development and the specific research goal are critical determinants of the outcome of ALK5 inhibition.

| Cell Type | Effect of ALK5 Inhibition | Research Outcome |

| Murine Embryonic Fibroblasts (MEFs) | Blocks anti-adipogenic TGF-β signal | Induction of adipogenesis nih.gov |

| Human Bone Marrow MSCs | Inhibits TGF-β-induced signaling | Inhibition of chondrogenic differentiation nih.gov |

| Human Embryonic Stem Cells | Facilitates differentiation protocol | Derivation of MSC-like cells with high chondrogenic potential nih.gov |

Investigation of Fibrotic Processes and Disease Models

ALK5 Inhibitor II and other molecules targeting the ALK5 receptor are instrumental in studying fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction.

Attenuation of Extracellular Matrix Accumulation

A primary mechanism through which ALK5 inhibitors combat fibrosis is by reducing the excessive deposition of ECM proteins. TGF-β is a major pro-fibrotic cytokine that stimulates cells, particularly fibroblasts and hepatic stellate cells, to produce large quantities of collagen and other matrix components. nih.govnih.gov

In various disease models, including those for liver and cardiac fibrosis, the administration of ALK5 inhibitors has been shown to significantly decrease the expression and deposition of key matrix proteins like collagen I and fibronectin. nih.govnih.gov For instance, in a rat model of dimethylnitrosamine-induced liver fibrosis, an ALK5 inhibitor prevented the elevation of mRNA levels for collagens IA1, IA2, and III, which was accompanied by reduced matrix deposition in the liver. nih.govnih.gov Similarly, in a model of myocardial infarction, an ALK5 inhibitor attenuated collagen I deposition in the non-infarcted region of the heart. nih.gov This demonstrates the direct impact of blocking ALK5 signaling on the production of the scar tissue that characterizes fibrosis.

Inhibition of Fibroblast Differentiation

The differentiation of fibroblasts into a more active, contractile phenotype known as myofibroblasts is a critical event in the progression of fibrosis. These activated cells are the primary source of the excessive ECM. ALK5 Inhibitor II has been found to inhibit this crucial differentiation step. By blocking the TGF-β/ALK5 pathway, the inhibitor prevents the transformation of quiescent fibroblasts into pro-fibrotic myofibroblasts. nih.gov In a study related to cardiac remodeling post-myocardial infarction, an ALK5 inhibitor significantly reduced the accumulation of myofibroblasts, as indicated by lower levels of alpha-smooth muscle actin, a marker for these cells. nih.gov

Modulation of Myelofibrosis Pathology in Research Models

Myelofibrosis (MF) is a bone marrow disorder defined by progressive fibrosis of the marrow, which disrupts normal blood cell production. nih.govnih.gov The TGF-β signaling pathway is heavily implicated in its pathogenesis. Research has demonstrated that malignant hematopoietic cells in MF models overproduce TGF-β1, which in turn stimulates mesenchymal stromal cells (MSCs) to excessively deposit collagen via the ALK5/Smad3 pathway. nih.govnih.gov

In preclinical mouse models of MF (both MPLW515L and JAK2V617F-driven), the use of a clinically active ALK5 inhibitor, galunisertib, significantly ameliorated bone marrow fibrosis. nih.govnih.gov The inhibitor was effective at abrogating the sustained overproduction of collagen I and collagen III by the MSCs, providing a strong rationale for ALK5 blockade as a therapeutic strategy for this condition. nih.govnih.gov

Vascular Remodeling and Arterial Stiffness Studies

The TGF-β/ALK5 pathway also plays a significant role in cardiovascular remodeling, where it promotes the proliferation and migration of vascular smooth muscle cells (VSMCs). This can lead to thickening of blood vessel walls, increased arterial stiffness, and conditions like pulmonary arterial hypertension (PAH). nih.gov ALK5 Inhibitor II hydrochloride has been reported to inhibit vascular remodeling and arterial stiffness.

In a rat model of PAH, an ALK5 inhibitor (SB525334) not only reversed the increase in pulmonary arterial pressure but also reduced the muscularization of pulmonary arterioles. nih.gov Furthermore, in a model of cardiac remodeling following a heart attack, an ALK5 inhibitor attenuated the pathological changes in the heart muscle, including cardiomyocyte hypertrophy. nih.gov These findings highlight the potential of ALK5 inhibition in studying and potentially counteracting the pathological remodeling of vascular and cardiac tissues.

| Research Model | Key Findings with ALK5 Inhibition | Reference |

| Dimethylnitrosamine-Induced Liver Fibrosis | Reduced mRNA for Collagen IA1, IA2, III; prevented mortality. nih.gov | nih.gov |

| Myocardial Infarction (Rat Model) | Attenuated systolic dysfunction, myofibroblast accumulation, and collagen I deposition. nih.gov | nih.gov |

| Myelofibrosis (Mouse Models) | Significantly improved bone marrow fibrosis; abrogated collagen overproduction by MSCs. nih.govnih.gov | nih.govnih.gov |

| Pulmonary Arterial Hypertension (Rat Model) | Reversed pulmonary arterial pressure; reduced pulmonary arteriole muscularization. nih.gov | nih.gov |

Applications in Cancer Biology Research Models

The TGF-β signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages. This complexity makes the pathway a compelling target for investigation. ALK5 Inhibitor II has been instrumental in dissecting these roles in various cancer research models.

Modulation of Tumor Progression Mechanisms in Preclinical Models

Research using ALK5 inhibitors has revealed a complex and sometimes paradoxical role in tumor progression. In preclinical models of skin carcinogenesis, pharmacological inhibition of ALK5 has been shown to suppress the formation of benign epidermal tumors. However, this same inhibition can enhance the conversion of these benign tumors to malignant carcinomas. This suggests that the effect of blocking TGF-β signaling is highly context-dependent, potentially inhibiting the growth of preneoplastic lesions while promoting the progression of more advanced, malignant cell populations.

Impact on Immune Surveillance in Research Settings

The tumor microenvironment plays a crucial role in cancer development, and TGF-β is a key immunosuppressive factor within this environment. ALK5 inhibitors are being investigated for their potential to enhance anti-tumor immunity. By blocking the immunosuppressive effects of TGF-β, these inhibitors may help to create a more favorable environment for the body's own immune cells, such as T cells, to recognize and attack cancer cells. Research has explored the use of ALK5 inhibitors, both as single agents and in combination with immune checkpoint inhibitors, to overcome immunotherapy resistance. The rationale is that by disabling the TGF-β-mediated stromal barrier, immune cells can better infiltrate the tumor, thereby improving the efficacy of immunotherapies.

Angiogenesis Studies in Experimental Systems

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The TGF-β/ALK5 signaling pathway is known to influence endothelial cell proliferation and, consequently, angiogenesis. Studies have investigated the effect of ALK5 inhibition on this process. For instance, in the context of islet transplantation, ALK5 inhibition was found to improve the number of intraislet endothelial cells after culture, although this effect was not sustained post-transplantation. sapphirebioscience.com In breast cancer models, targeting pathways that include vascular endothelial growth factor receptors (VEGFRs) has been shown to reduce both angiogenesis and lymphangiogenesis, thereby inhibiting metastasis. While not a direct study of ALK5 Inhibitor II, this highlights the importance of anti-angiogenic strategies in cancer research.

Effects on Cancer Cell Proliferation and Metastasis in In Vitro and In Vivo Models

ALK5 Inhibitor II is a potent inhibitor of TGF-β RI kinase, with reported IC50 values of 23 nM for binding, 4 nM for auto-phosphorylation, and 18 nM in a cellular assay in HepG2 cells. cellgs.com This inhibition of the TGF-β pathway has been shown to affect cancer cell proliferation and metastasis in various models. Some studies have demonstrated that ALK5 inhibitors can reduce tumor growth and metastasis. apexbt.com The compound has been shown to suppress the proliferation of osteosarcoma cells and prevent their migration in both in-vitro and in-vivo settings. wikipedia.org

| Parameter | Cell Line | IC50 Value |

| ALK5 Binding | HepG2 | 23 nM |

| ALK5 Auto-phosphorylation | HepG2 | 4 nM |

| TGF-β Cellular Assay | HepG2 | 18 nM |

This table summarizes the inhibitory concentrations (IC50) of ALK5 Inhibitor II in various assays, demonstrating its potency in blocking the TGF-β signaling pathway.

Induction of Terminal Differentiation in Oncogenic Cell Systems

One of the investigated mechanisms by which ALK5 inhibition may exert its anti-tumor effects is through the induction of terminal differentiation in cancer cells. In a notable study using primary mouse keratinocytes expressing an HRAS oncogene, treatment with an ALK5 inhibitor led to a significant increase in cornified envelope formation and cell death. scbt.comapexbt.com This was associated with the increased expression of enzymes and structural proteins involved in terminal differentiation. scbt.comapexbt.com These findings suggest that in certain contexts, blocking TGF-β signaling can force pre-malignant cells to exit the cell cycle and undergo a terminal differentiation program, thereby preventing their progression to a cancerous state. scbt.comapexbt.com However, the same study also observed the emergence of a subpopulation of cells that were resistant to this induced differentiation and exhibited a more progressed phenotype. scbt.comapexbt.com

Virology Research Applications

Recent research has uncovered a potential role for ALK5 inhibitors in the field of virology, specifically in the context of SARS-CoV-2, the virus responsible for COVID-19. A study identified the ALK5 inhibitor SB431542 as a compound that interferes with SARS-CoV-2 replication. nih.gov The mechanism appears to involve the regulation of the cellular endoprotease furin, which is crucial for the processing of the SARS-CoV-2 Spike (S) protein. nih.gov

The study demonstrated that TGF-β1 induces the expression of furin in cells that are permissive to SARS-CoV-2 infection. nih.gov Inhibition of ALK5 with SB431542 led to a dose-dependent decrease in both the baseline and TGF-β1-induced expression of furin. nih.gov Consequently, ALK5 inhibitors were shown to negatively affect the proteolytic processing of the SARS-CoV-2 Spike protein and significantly reduce spike-mediated cell-to-cell fusion. nih.gov This ultimately resulted in a decrease in the production of infectious SARS-CoV-2 particles. nih.gov These findings suggest that targeting the ALK5 signaling pathway could be a potential therapeutic strategy for COVID-19, particularly given that a "cytokine storm" dominated by TGF-β is a characteristic of severe cases. nih.gov

Interference with Viral Protein Processing (e.g., SARS-CoV-2 Spike Protein)

Research has demonstrated that inhibitors of ALK5 can interfere with the proteolytic processing of the SARS-CoV-2 spike (S) protein. nih.govnih.gov The S protein is crucial for viral entry into host cells and requires cleavage by host cell proteases to become active. ALK5 inhibitors have been shown to negatively affect this processing, thereby hindering a critical step in the viral life cycle. nih.govnih.gov One study identified the ALK5 inhibitor SB431542 as a compound that interferes with SARS-CoV-2 replication. nih.govnih.gov This inhibitor was found to disrupt the processing of the spike protein, which is essential for the virus's ability to infect cells. nih.govnih.gov Furthermore, another ALK5 inhibitor, SB431542, has been shown to directly bind to the SARS-CoV-2 ORF3a protein, disrupting its function and impairing virion assembly. biorxiv.orgsciety.org

Modulation of Host Cell Protease Expression (e.g., Furin)

The mechanism behind the interference with spike protein processing lies in the ability of ALK5 inhibitors to modulate the expression of host cell proteases, such as furin. nih.govnih.gov Furin is a cellular endoprotease that plays a significant role in the cleavage of the SARS-CoV-2 spike protein. nih.govnih.gov Studies have shown that TGF-β1 can induce the expression of furin in various cell lines, including those permissive to SARS-CoV-2. nih.govnih.gov Inhibition of ALK5 with compounds like SB431542 leads to a dose-dependent downregulation of both basal and TGF-β1-induced furin expression. nih.govnih.gov This reduction in furin levels directly impacts the cleavage efficiency of the spike protein. nih.gov

| ALK5 Inhibitor | Effect on Viral Protein Processing | Mechanism of Action | Reference |

|---|---|---|---|

| SB431542 | Interferes with SARS-CoV-2 spike protein processing | Downregulates expression of the host cell protease furin | nih.govnih.gov |

| SB431542 | Binds to SARS-CoV-2 ORF3a protein, impairing virion assembly | Disrupts autophagosome-lysosome fusion | biorxiv.orgsciety.org |

Impact on Viral Infectivity and Cell-to-Cell Spread in Cellular Models

The consequences of interfering with spike protein processing and modulating host protease expression are a significant reduction in viral infectivity and cell-to-cell spread in cellular models. nih.govnih.gov By inhibiting ALK5, compounds like SB431542 have been shown to reduce spike-mediated cell-cell fusion, a key process in viral propagation. nih.govnih.gov This ultimately leads to a decrease in the production of infectious SARS-CoV-2 particles. nih.govnih.gov For instance, treatment with SB431542 resulted in a 56% reduction in the infectivity of progeny viruses in one study. nih.gov These findings suggest that targeting the ALK5 signaling pathway could be a viable strategy for antiviral interventions. nih.gov

Other Cellular Processes and Signaling Pathways

Beyond its role in virology, ALK5 Inhibitor II (hydrochloride) is a valuable tool for studying a range of other fundamental cellular processes and signaling pathways.

Studies on Cell Proliferation, Migration, Adhesion, and Apoptosis

The TGF-β pathway, and by extension ALK5, is a critical regulator of cell proliferation, migration, adhesion, and apoptosis. nih.gov ALK5 inhibitors have been utilized in various studies to dissect the role of this pathway in these processes. For example, in the context of cardiac valve formation, inhibition of ALK5 kinase activity was shown to significantly decrease the number of mesenchymal cells, a process linked to cell migration and differentiation, without affecting endothelial cell proliferation. nih.gov In human saphenous vein smooth muscle cells (HSVSMC), ALK5 signaling is associated with contractility and fibrosis, while the related ALK1 receptor promotes migration. biorxiv.org Pharmacological inhibition of ALK5 in these cells led to a slight increase in migration, highlighting the distinct roles of these receptors. biorxiv.org Furthermore, TGF-β signaling is known to contribute to various essential functions including apoptosis control. nih.gov

Role in Epithelial-Mesenchymal Transition (EMT) Research

Epithelial-mesenchymal transition (EMT) is a cellular program that is crucial in development, wound healing, and cancer metastasis. The TGF-β/ALK5 pathway is a well-established inducer of EMT. nih.gov ALK5 inhibitors have been instrumental in studying the mechanisms of EMT. Research on cardiac valve formation has shown that inhibiting ALK5 leads to a reduction in mesenchymal cell formation and a loss of EMT marker expression. nih.gov This demonstrates the direct involvement of ALK5 in the process of EMT. nih.gov

Modulation of Inflammatory Cytokine Production in Cell-Based Assays

ALK5 inhibitors have also been shown to modulate the production of inflammatory cytokines in cell-based assays. In one experiment, ALK5 Inhibitor II (hydrochloride) was found to reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. This anti-inflammatory effect is consistent with the known roles of the TGF-β pathway in regulating immune responses.

| Cellular Process | Effect of ALK5 Inhibition | Cellular/Tissue Context | Reference |

|---|---|---|---|

| Cell Migration | Slight increase | Human Saphenous Vein Smooth Muscle Cells | biorxiv.org |

| Mesenchymal Cell Formation (EMT) | Significant decrease | Cardiac Valve Explants | nih.gov |

| Inflammatory Cytokine Production | Reduction | Cell-based assays |

Investigation of Cardiovascular Remodeling Mechanisms

The transforming growth-factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes that drive cardiovascular remodeling, including fibrosis and cellular hypertrophy. The TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway. Its inhibition is a significant area of research for mitigating pathological cardiac remodeling. ALK5 Inhibitor II (hydrochloride), also known as RepSox, is a potent and selective ATP-competitive inhibitor of ALK5 kinase. reprocell.comstemcell.com It specifically inhibits ALK5 autophosphorylation, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in fibrotic and hypertrophic responses. reprocell.comrndsystems.com Research utilizing ALK5 Inhibitor II has provided valuable insights into the molecular and cellular mechanisms governing cardiovascular remodeling, particularly in the areas of cardiac fibroblast activity and vascular smooth muscle cell organization.

Detailed Research Findings

Research applications of ALK5 Inhibitor II have largely centered on its ability to manipulate cell fate and differentiation, which are fundamental processes in tissue remodeling and repair.

Modulation of Fibroblast-to-Myofibroblast Transition and Cardiac Reprogramming:

A central event in cardiac fibrosis is the differentiation of resident cardiac fibroblasts into myofibroblasts, which are hypersecretory cells that deposit excessive extracellular matrix proteins. nih.govnih.gov The TGF-β/ALK5 pathway is a primary driver of this transition. By inhibiting ALK5, ALK5 Inhibitor II effectively blocks this key step in fibrosis.

More profound has been the use of ALK5 Inhibitor II in the field of cardiac regeneration. Studies have demonstrated that inhibiting the TGF-β pathway with ALK5 Inhibitor II is a critical component in chemical cocktails used to directly reprogram cardiac fibroblasts into induced cardiomyocyte-like cells (iCMs). nih.govnih.gov This process of transdifferentiation not only prevents fibroblasts from contributing to scar formation but actively converts them into functional, contractile cells that can potentially restore lost myocardial tissue after injury. nih.govnih.gov For example, a chemical mixture including RepSox (a synonym for ALK5 Inhibitor II) was shown to induce the transformation of mouse fibroblasts into cells expressing cardiomyocyte-specific proteins like cardiac Troponin T (cTnT) and exhibiting electrophysiological characteristics of cardiomyocytes. nih.gov This demonstrates that targeting ALK5 signaling can fundamentally alter the remodeling process from a pathological, fibrotic response to a regenerative one.

Role in Vascular Smooth Muscle Cell Development and Organization:

The integrity and function of the vascular smooth muscle cell (SMC) layer are crucial for blood vessel stability, and abnormalities in SMCs contribute to various vascular remodeling pathologies. Research using zebrafish models has elucidated the essential role of ALK5 signaling in the proper development of the vascular system.

A study using ALK5 Inhibitor II (E-616452) revealed that inhibition of Alk5 signaling during development leads to a disorganized smooth muscle cell layer and significant dilation of the cardiac outflow tract, the structure connecting the heart to the major arteries. nih.gov The research further pinpointed that this effect stems from the disruption of TGF-β signaling specifically within the endothelial cells, which in turn fails to properly instruct the development and organization of the adjacent SMCs. nih.gov This highlights a critical paracrine signaling mechanism, mediated by ALK5, from the endothelium to smooth muscle cells, which is indispensable for vascular stability.

The table below summarizes key research findings on the application of ALK5 Inhibitor II in investigating cardiovascular remodeling mechanisms.

Interactive Data Table: Research Findings on ALK5 Inhibitor II in Cardiovascular Remodeling

| Model System | Research Focus | Key Findings with ALK5 Inhibitor II (RepSox) | Implication for Cardiovascular Remodeling | Reference |

| Mouse Fibroblasts | Direct Cardiac Reprogramming | As part of a chemical cocktail, induced transdifferentiation of fibroblasts into cardiomyocyte-like cells. | Potential to reverse fibrosis and regenerate myocardial tissue by converting scar-forming cells into functional heart cells. | nih.gov |

| Zebrafish Embryos | Vascular Development | Inhibition of Alk5 led to disorganized vascular smooth muscle cells and dilation of the cardiac outflow tract. | Demonstrates a crucial role for ALK5 signaling in maintaining the structural integrity of large blood vessels. | nih.gov |

| Mouse Embryonic Fibroblasts | Cellular Reprogramming | Used in combination with other small molecules (CHIR99021, Forskolin, VPA, etc.) to generate contracting cells resembling cardiomyocytes. | Confirms the ability to chemically induce a cardiac phenotype from non-cardiac cells by modulating key signaling pathways like TGF-β. | nih.gov |

Comparative Studies and Research Considerations

Comparison with Other TGF-β Pathway Inhibitors in Research

ALK5 Inhibitor II is a potent and selective inhibitor of the TGF-β type I receptor, ALK5. cellgs.comselleckchem.com In research settings, it is often compared with other well-established ALK5 inhibitors such as SB-431542, Galunisertib (LY2157299), and A83-01. All these compounds share the common mechanism of inhibiting ALK5 kinase activity, thereby blocking the downstream phosphorylation of Smad2 and Smad3. nih.gov

Studies have shown that ALK5 Inhibitor II (RepSox), SB-431542, and A83-01 are all effective in inducing adipogenesis from mouse embryonic fibroblasts by blocking TGF-β signaling. nih.gov In the context of cellular reprogramming, ALK5 Inhibitor II has been demonstrated to replace the requirement for the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs), a function also shared by SB-431542. cellgs.comcaymanchem.com This highlights the critical role of TGF-β pathway inhibition in modulating cell fate.

While these inhibitors share a primary target, their potency and selectivity can vary, which is a crucial consideration for experimental design.

| Compound | Target(s) | IC50 (nM) for ALK5 | Key Research Applications |

|---|---|---|---|

| ALK5 Inhibitor II (RepSox) | ALK5 | 4 (autophosphorylation) selleckchem.comabmole.com, 23 (binding) cellgs.comselleckchem.com | Cellular reprogramming, Directed differentiation reprocell.com, Fibrosis research nih.gov |

| SB-431542 | ALK4, ALK5, ALK7 | 94 targetmol.com | Cellular reprogramming, Stem cell differentiation, Cancer research |

| Galunisertib (LY2157299) | ALK5 | Data not uniformly reported in direct comparison | Preclinical and clinical studies in fibrosis and cancer nih.govresearchgate.net |

Evaluation of Selectivity and Specificity in Diverse Research Systems

ALK5 Inhibitor II is characterized as a potent and selective ATP-competitive inhibitor of ALK5. cellgs.com Its selectivity is a key attribute, as off-target effects can confound the interpretation of research findings. The inhibitor has been tested against a panel of related kinases and has shown significantly less potent activity against them. For instance, the IC50 values for kinases such as p38 MAPK and GSK3 are reported to be greater than 16 μM, demonstrating a high degree of selectivity for ALK5. caymanchem.comrndsystems.com

The compound's inhibitory activity is demonstrated through various assays:

ALK5 Autophosphorylation: IC50 of 4 nM selleckchem.comabmole.com

ALK5 Binding: IC50 of 23 nM cellgs.comselleckchem.com

Cellular Assay (TGF-β-induced PAI-1 luciferase activity in HepG2 cells): IC50 of 18 nM selleckchem.com

This selectivity ensures that the observed biological effects in research models can be more confidently attributed to the inhibition of the ALK5 pathway.

| Kinase | IC50 (nM) |

|---|---|

| ALK5 (autophosphorylation) | 4 selleckchem.comabmole.com |

| ALK5 (binding) | 23 cellgs.comselleckchem.com |

| p38 MAPK | > 16,000 caymanchem.comrndsystems.com |

| GSK3 | > 16,000 caymanchem.comrndsystems.com |

| JNK1 | > 16,000 abmole.com |

Strategies for Targeted Delivery in Research Models (e.g., Cell-Specific Conjugates)

A significant challenge in the application of small molecule inhibitors in vivo is achieving targeted delivery to specific cell types to minimize systemic side effects. Research has explored the development of cell-specific conjugates to enhance the therapeutic window of ALK5 inhibitors.

One notable strategy involves conjugating an ALK5 inhibitor to a carrier that targets specific cell surface receptors. For example, an ALK5 inhibitor has been coupled to mannose-6-phosphate (B13060355) human serum albumin (M6PHSA), which binds to the insulin-like growth factor II/mannose-6-phosphate receptor highly expressed on activated hepatic stellate cells (HSCs), key mediators of liver fibrosis. This targeted approach demonstrated enhanced efficacy in reducing fibrogenic markers in a mouse model of liver injury compared to the free drug. The conjugate was shown to localize specifically in HSCs, avoiding off-target effects in other liver cells like hepatocytes.

Such targeted delivery systems are crucial for translating the therapeutic potential of ALK5 inhibitors from bench to bedside, as they can increase local drug concentration at the site of pathology while reducing the risk of adverse effects associated with systemic TGF-β inhibition.

Limitations and Future Directions for Research Applications of ALK5 Inhibitor II (hydrochloride)

Despite its utility as a research tool, ALK5 Inhibitor II has limitations that need to be considered in experimental design and interpretation. These limitations also point toward future directions for the development of improved research tools and therapeutic agents.

While ALK5 Inhibitor II has demonstrated efficacy in various in vitro models, its application in vivo requires careful consideration of its pharmacokinetic and pharmacodynamic properties. Challenges such as bioavailability, metabolic stability, and potential for off-target effects in a complex biological system can influence experimental outcomes.

For instance, in vivo studies using RepSox in a xenograft model of osteosarcoma showed that it could inhibit tumor growth. nih.gov However, the translation of in vitro potency to in vivo efficacy is not always direct and requires optimization of dosing and administration routes. A recent study investigating in vivo chemical reprogramming highlighted potential toxicity associated with a cocktail of small molecules including RepSox, which led to the accumulation of lipid droplets. biorxiv.org This underscores the need for thorough toxicological evaluation in relevant animal models. The choice of animal model is also critical, as the pathophysiology of the disease and the expression of the target can vary between species.

While ALK5 Inhibitor II is considered highly selective, a comprehensive understanding of its interaction with the entire kinome is beneficial for interpreting experimental results, especially at higher concentrations. The initial selectivity profiling was conducted against a limited panel of kinases. caymanchem.comrndsystems.com A broader screening against a larger panel of kinases would provide a more complete picture of its off-target profile.

Understanding these potential off-target interactions is crucial for dissecting the precise molecular mechanisms underlying the observed phenotypes in research models. It can also guide the design of more specific inhibitors.

The chemical scaffold of ALK5 Inhibitor II presents a valuable starting point for the development of more sophisticated research tools. nih.gov This could include the synthesis of fluorescently-labeled probes for imaging ALK5 activity in living cells, or the development of photo-affinity labels to identify novel binding partners and substrates.

Furthermore, the structure-activity relationship (SAR) studies of the 1,5-naphthyridine (B1222797) derivatives, the class to which ALK5 Inhibitor II belongs, can inform the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. caymanchem.com These advanced tools would enable a more nuanced investigation of the TGF-β signaling pathway and its role in health and disease. Future research in this area could focus on creating bifunctional molecules that not only inhibit ALK5 but also recruit other proteins to the receptor complex to modulate signaling in novel ways. The development of such tools will be instrumental in advancing our understanding of TGF-β biology and in the identification of new therapeutic strategies. patsnap.comnih.gov

Q & A

Q. What is the role of ALK5 in TGF-β signaling, and how does ALK5 Inhibitor II modulate this pathway?

ALK5 (TGF-β receptor type I) is a serine/threonine kinase critical for TGF-β1 signal transduction. Upon ligand binding, ALK5 phosphorylates Smad2/3, which complexes with Smad4 to regulate gene expression. ALK5 Inhibitor II acts as an ATP-competitive inhibitor, blocking ALK5 autophosphorylation (IC50 = 4 nM in HepG2 cells) and subsequent Smad2/3 activation, thereby suppressing downstream transcriptional responses .

Q. How do researchers select appropriate ALK5 inhibitors for specific experimental models?

Selection criteria include:

- Potency : Compare IC50 values for ALK5 kinase activity (e.g., 4 nM for ALK5 Inhibitor II vs. 12.9 nM for Vactosertib) .

- Selectivity : Prioritize inhibitors with minimal off-target effects (e.g., ALK5 Inhibitor II shows >300-fold selectivity over ALK3 and p38 MAPK) .

- Cellular permeability : Use inhibitors validated in relevant cell types (e.g., NMuMG or A549 cells) .

Q. What are validated cellular models for studying ALK5 Inhibitor II’s effects on TGF-β signaling?

Established models include:

- NMuMG cells (mouse mammary gland): Monitor epithelial-mesenchymal transition via E-cadherin suppression .

- A549 cells (human lung adenocarcinoma): Quantify Smad2/3 phosphorylation inhibition (IC50 = 8.68 nM) using Western blotting .

- Primary human monocytes : Assess cross-talk with AKT and ERK pathways using phospho-specific antibodies .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding ALK5 inhibition in neuroprotection studies?

Discrepancies arise from model-specific variables:

- Injury severity : ALK5 inhibition improved spatial learning in moderate hypoxic-ischemic (HI) rat models but exacerbated neuronal death in severe HI (P9 model). Standardize injury grading using histopathology .

- Combination therapies : Hypothermia co-treatment may alter drug efficacy; conduct dose-escalation studies in combinatorial regimens .

- Biomarkers : Measure autophagy markers (e.g., LC3-II) in the neocortex and hippocampus to assess neuroprotective mechanisms .

Q. What experimental strategies optimize ALK5 Inhibitor II concentration in cell-based assays?

Q. How does ALK5 Inhibitor II influence cross-talk between TGF-β and MEK/ERK pathways?

In COPD mice, ALK5 inhibition reduced MEK/ERK phosphorylation, suggesting pathway interdependence. To study this:

- Co-monitor phospho-ALK5, MEK, and ERK via multiplex immunoblotting .

- Use dual inhibitors (e.g., LY2109761 + MEK inhibitors) to dissect signaling hierarchy .

Q. What molecular techniques confirm target engagement of ALK5 Inhibitor II in vivo?

- Immunohistochemistry (IHC) : Quantify phospho-Smad2/3 in target tissues (e.g., liver or brain) .

- Pharmacokinetic analysis : Measure plasma/tissue drug levels via LC-MS/MS and correlate with pathway inhibition .

- RNA-seq : Validate suppression of TGF-β-responsive genes (e.g., ACVR1, COL1A1) .

Q. How does ALK5 Inhibitor II compare to other TGF-βRI inhibitors like SB431542 or RepSox?

- Potency : ALK5 Inhibitor II (RepSox) inhibits ALK5 autophosphorylation at 4 nM vs. SB431542 (IC50 = 94 nM) .

- Selectivity : RepSox shows >1,000-fold selectivity over ALK4/7, while SB431542 inhibits ALK4/5/7 .

- Functional outcomes : RepSox induces adipogenesis in MEFs, whereas SB431542 is used for EMT studies .

Q. What controls are essential when studying ALK5 inhibition in stem cell differentiation?

- Positive controls : TGF-β1-treated cells without inhibitors.

- Vehicle controls : DMSO-matched concentrations to rule out solvent effects.

- Alternative inhibitors : Include structurally distinct ALK5 inhibitors (e.g., EW-7197) to confirm specificity .

- Pluripotency markers : Monitor Nanog and SOX2 via qPCR at 24-hour intervals .

Q. How to resolve discrepancies in ALK5 inhibitor efficacy between 2D vs. 3D culture systems?

- Drug penetration : Increase inhibitor concentrations by 3–5× in 3D collagen matrices due to reduced diffusion .

- TGF-β gradients : Use microfluidic systems to maintain uniform ligand distribution in 3D cultures.

- Endpoint assays : Combine Western blotting (for pathway inhibition) with RNA-FISH to assess spatial gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.